molecular formula C15H12FN3O3S B5786599 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B5786599
M. Wt: 333.3 g/mol
InChI Key: SYIYKBXUUWWMLG-UHFFFAOYSA-N
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Description

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as FNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FNPA is a member of the thiosemicarbazone family of compounds, which have been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair, which is overexpressed in many cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide also inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer growth.
Biochemical and Physiological Effects
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide and its potential side effects.

Future Directions

There are several potential future directions for research on N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One area of interest is the development of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in animal models and clinical trials. Another area of interest is the development of new derivatives of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide with improved solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide and its potential side effects, which will be important for the development of safe and effective therapeutic agents.

Synthesis Methods

The synthesis of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 2-fluoro-5-nitroaniline with thiosemicarbazide, followed by acylation with phenylacetyl chloride. The resulting compound is then purified by recrystallization to obtain N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in high purity. This method has been optimized to produce N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in high yield and purity, making it suitable for further research.

Scientific Research Applications

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications, including its anti-tumor and anti-inflammatory properties. In vitro studies have shown that N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.

properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYKBXUUWWMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide

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